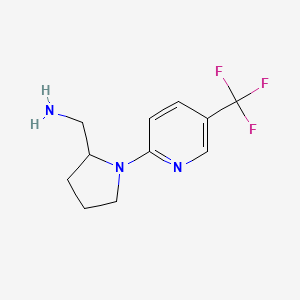

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine

CAS No.: 1285496-63-0

Cat. No.: VC3071110

Molecular Formula: C11H14F3N3

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285496-63-0 |

|---|---|

| Molecular Formula | C11H14F3N3 |

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | [1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanamine |

| Standard InChI | InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2 |

| Standard InChI Key | TUPXBQJNROEMSB-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN |

| Canonical SMILES | C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN |

Introduction

Structural Characteristics

Chemical Formula and Molecular Properties

Based on its structure, (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine has properties that can be compared with similar compounds in the research literature:

| Property | Value | Comparative Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄F₃N₃ | Derived from structure |

| Molecular Weight | ~245.25 g/mol | Calculated based on atomic weights |

| Structural Classification | Heterocyclic amine | Based on functional groups |

| Key Functional Groups | Trifluoromethyl, pyridine, pyrrolidine, primary amine | Structural analysis |

Comparative Structural Analysis

Examination of structurally related compounds provides insight into the properties of the target molecule:

Physical and Chemical Properties

Predicted Physical Properties

Based on structurally similar compounds, the following physical properties can be inferred:

| Property | Predicted Value | Rationale |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Common for similar heterocyclic amines |

| Solubility | Moderate in polar organic solvents; likely forms water-soluble salts | Based on functional groups present |

| LogP | ~2.0-3.0 | Contribution of lipophilic trifluoromethyl group balanced by basic amine |

| pKa | ~8-9 for primary amine | Typical for primary amines attached to saturated carbon |

| Melting Point | Data not available | Would require experimental determination |

Chemical Reactivity Profile

The compound contains several reactive centers that influence its chemical behavior:

-

Primary Amine Group: Capable of nucleophilic substitution reactions, acylation, and formation of imines or amides

-

Pyrrolidine Nitrogen: Tertiary amine with reduced nucleophilicity due to conjugation with pyridine

-

Pyridine Ring: Weak base that can participate in coordination chemistry

-

Trifluoromethyl Group: Generally inert but influences electronic properties of the adjacent pyridine ring

Synthesis Methods

Nucleophilic Aromatic Substitution Approach

This approach would involve the reaction of 2-halogenated-5-(trifluoromethyl)pyridine with an appropriately protected pyrrolidin-2-ylmethanamine:

-

Protection of pyrrolidin-2-ylmethanamine

-

Nucleophilic aromatic substitution with 2-halo-5-(trifluoromethyl)pyridine

-

Deprotection to reveal the primary amine

Reductive Amination Approach

An alternative route could involve:

-

Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carbaldehyde

-

Reductive amination with ammonia or a protected nitrogen source

-

Deprotection if necessary

Key Reaction Conditions

Based on synthesis methods for similar compounds, the following conditions would likely be employed:

| Synthetic Step | Reagents | Conditions | Considerations |

|---|---|---|---|

| Nucleophilic Substitution | Base (K₂CO₃, Et₃N), polar aprotic solvent (DMF, DMSO) | 80-120°C, 6-24h | May require activation of halo-pyridine |

| Reductive Amination | NaBH₃CN or NaBH₄, MeOH/THF | RT to 50°C, 12-24h | pH control important for selectivity |

| Protection/Deprotection | Boc₂O or CbzCl (protection); TFA or H₂/Pd-C (deprotection) | Standard conditions | Protects amine during synthesis |

Biological Activity and Applications

Central Nervous System Targets

Compounds containing pyridine rings linked to nitrogen heterocycles often interact with neurotransmitter systems. Based on structural similarities to compounds like N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine, this compound may interact with:

-

Serotonin Receptors: Potentially acting as an agonist or antagonist, particularly at 5-HT1F receptors

-

Other G-Protein Coupled Receptors: The structural features are conducive to GPCR binding

-

CNS Enzymes: Trifluoromethylpyridine moieties are found in numerous CNS-active compounds

Structure-Activity Relationships

The biological activity would be influenced by specific structural features:

-

Trifluoromethyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration and increasing metabolic stability

-

Pyrrolidine Ring: Provides conformational constraints that may enhance receptor selectivity

-

Primary Amine: Offers hydrogen bonding capabilities important for receptor interactions

-

Pyridine Ring: Acts as a scaffold for target recognition and binding

Comparative Pharmacological Analysis

| Structurally Related Compound | Reported Biological Activity | Relevance to Target Compound |

|---|---|---|

| N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine | Serotonin receptor agonist, particularly 5-HT1F | Similar pyridine-heterocycle scaffold suggests potential serotonergic activity |

| [5-(Trifluoromethyl)pyridin-2-yl]methanamine | Precursor for CNS-active compounds | Shares the core trifluoromethylpyridine-amine motif |

Research Status and Future Directions

Current Research Landscape

While specific research on (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is limited in the available literature, research on related compounds suggests several potential applications:

-

Medicinal Chemistry Development: Trifluoromethyl-containing heterocycles are being extensively studied for various therapeutic applications

-

Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity

-

Synthetic Methodology: Development of efficient routes to access complex trifluoromethylated compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume